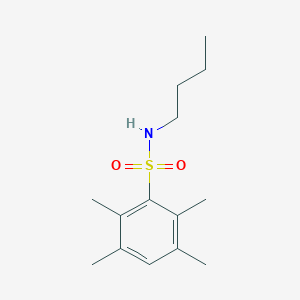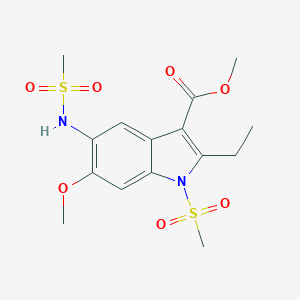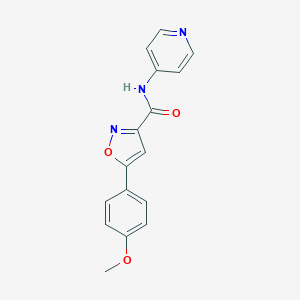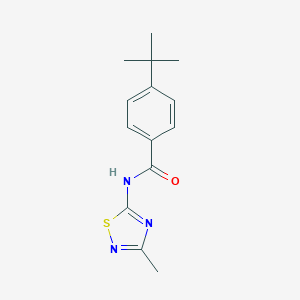![molecular formula C26H26N2O4 B257484 (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B257484.png)
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a chemical compound that belongs to the family of pyrrolidine-2,3-dione derivatives. It is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione has been extensively studied for its potential applications in the field of scientific research. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
Mecanismo De Acción
The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione in lab experiments is its potential as a fluorescent probe for the detection of biological molecules. However, one limitation is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione. One direction is the further exploration of its anti-inflammatory, anticancer, and antiviral properties. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the potential use of this compound as a fluorescent probe for the detection of biological molecules could be further investigated.
Métodos De Síntesis
The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex process that involves several steps. The initial step involves the reaction of 2-hydroxy-1-naphthaldehyde with dimethylamino propylamine to form a Schiff base. The Schiff base is then reacted with ethyl acetoacetate to form the pyrrolidine-2,3-dione derivative. The final step involves the reduction of the double bond in the pyrrolidine ring to form the (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione.
Propiedades
Nombre del producto |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione |
|---|---|
Fórmula molecular |
C26H26N2O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O4/c1-27(2)15-8-16-28-22(18-10-4-3-5-11-18)21(25(31)26(28)32)24(30)20-14-13-17-9-6-7-12-19(17)23(20)29/h3-7,9-14,22,29-30H,8,15-16H2,1-2H3/b24-21+ |
Clave InChI |
HAJBSOSBZLODNU-DARPEHSRSA-N |
SMILES isomérico |
CN(C)CCCN1C(/C(=C(/C2=C(C3=CC=CC=C3C=C2)O)\O)/C(=O)C1=O)C4=CC=CC=C4 |
SMILES |
CN(C)CCCN1C(C(=C(C2=C(C3=CC=CC=C3C=C2)O)O)C(=O)C1=O)C4=CC=CC=C4 |
SMILES canónico |
CN(C)CCCN1C(C(=C(C2=C(C3=CC=CC=C3C=C2)O)O)C(=O)C1=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B257404.png)
![methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)


![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)


![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)